molecular formula C35H41N5O5 B1277664 Acidihydroergocristine

Acidihydroergocristine

Cat. No.: B1277664
M. Wt: 611.7 g/mol
InChI Key: DEQITUUQPICUMR-ZGKFJBGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Acidihydroergocristine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated species.

    Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Acidihydroergocristine has several scientific research applications:

Comparison with Similar Compounds

Acidihydroergocristine is similar to other ergot alkaloids such as:

Properties

Molecular Formula

C35H41N5O5

Molecular Weight

611.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1

InChI Key

DEQITUUQPICUMR-ZGKFJBGBSA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Origin of Product

United States

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